molecular formula C14H11K2N3O8S2 B070723 N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt CAS No. 161578-11-6

N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt

Cat. No.: B070723
CAS No.: 161578-11-6
M. Wt: 491.6 g/mol
InChI Key: DZLBCTJAVKJWJD-UHFFFAOYSA-L
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Description

N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt is a chemical compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of aminoethyl and amino groups attached to a naphthalimide core, along with disulfo groups that enhance its solubility in water. The dipotassium salt form further improves its stability and usability in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt typically involves the following steps:

    Naphthalimide Formation: The initial step involves the formation of the naphthalimide core through a condensation reaction between naphthalic anhydride and an appropriate amine.

    Sulfonation: The naphthalimide core is then subjected to sulfonation using sulfuric acid or chlorosulfonic acid to introduce the disulfo groups.

    Aminoethylation: The sulfonated naphthalimide is reacted with ethylenediamine to introduce the aminoethyl group.

    Formation of Dipotassium Salt: Finally, the compound is neutralized with potassium hydroxide to form the dipotassium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure consistent product quality.

    Purification: Employing purification techniques such as crystallization or chromatography to obtain high-purity product.

    Quality Control: Implementing stringent quality control measures to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The sulfo groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthalimide derivatives, which can be tailored for specific applications in research and industry.

Scientific Research Applications

N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt has a wide range of scientific research applications:

    Chemistry: Used as a fluorescent probe in analytical chemistry due to its strong fluorescence properties.

    Biology: Employed in biological assays to study cellular processes and interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the development of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt involves its interaction with specific molecular targets. The amino and sulfo groups facilitate binding to proteins and other biomolecules, influencing cellular pathways and processes. The compound’s fluorescence properties also enable it to act as a marker in various assays, providing insights into molecular interactions and dynamics.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Similar in structure but contains a silane group, making it useful in different applications.

    N-(2-Aminoethyl)-2-aminoethoxylate ethane sulfonate: Contains ethoxylate and sulfonate groups, used in different chemical processes.

    N-(2-Aminoethyl)-4-amino-1,8-naphthalimide: Lacks the disulfo groups, resulting in different solubility and reactivity properties.

Uniqueness

N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt is unique due to its combination of aminoethyl, amino, and disulfo groups, which confer distinct solubility, stability, and reactivity properties. These characteristics make it particularly valuable in applications requiring strong fluorescence and specific molecular interactions.

Properties

IUPAC Name

dipotassium;6-amino-2-(2-aminoethyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O8S2.2K/c15-1-2-17-13(18)8-4-6(26(20,21)22)3-7-11(8)9(14(17)19)5-10(12(7)16)27(23,24)25;;/h3-5H,1-2,15-16H2,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLBCTJAVKJWJD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)CCN)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11K2N3O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376314
Record name N-(2-Aminoethyl)-4-amino-3,6-disulfo- 1,8-naphthalimide dipotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161578-11-6
Record name N-(2-Aminoethyl)-4-amino-3,6-disulfo- 1,8-naphthalimide dipotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt
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N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt
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N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt
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N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt
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N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt
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N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt

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